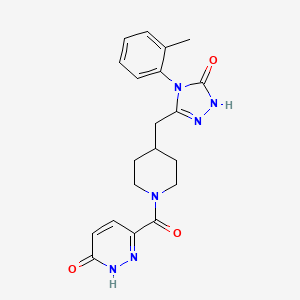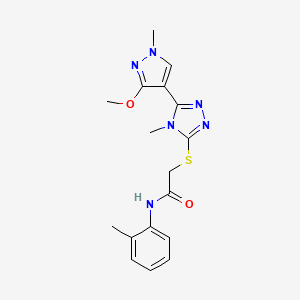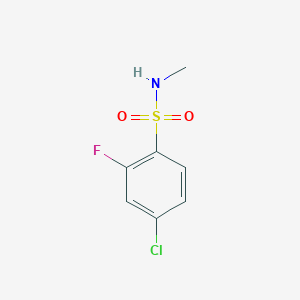
(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one, also known as FT-11, is a thiazolidinone compound that has been studied for its potential applications in various scientific research fields. This compound has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Antioxidant Potential
A study by Prabakaran, Manivarman, and Bharanidharan (2021) explored the synthesis of novel chalcone derivatives, including compounds related to "(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one". These derivatives demonstrated potent antioxidant properties. The research included molecular docking, ADMET, QSAR, and bioactivity studies to support these findings (Prabakaran, Manivarman, & Bharanidharan, 2021).
Phosphoinositide 3-Kinase Inhibition
Pomel et al. (2006) identified a series of furan-2-ylmethylene thiazolidinediones as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma), a target for inflammatory and autoimmune diseases. This study highlighted the significance of the furan and thiazolidinedione moieties in achieving potency and selectivity (Pomel et al., 2006).
Biodistribution Studies in Chagas Disease
Rodríguez et al. (2017) synthesized a fluorescent probe based on the structure of amide-containing thiazoles, including derivatives similar to the compound , for in vivo biodistribution studies. This was particularly focused on the treatment of Chagas disease, with implications for future drug administration strategies (Rodríguez et al., 2017).
Anticancer and Antileukemia Activities
Chandrappa et al. (2009, 2010) conducted studies on thiazolidinone compounds containing furan moiety, which showed moderate to strong antiproliferative activity against human leukemia cell lines. These studies emphasized the importance of the structural components in inducing cytotoxicity and apoptosis in cancer cells (Chandrappa et al., 2009); (Chandrappa et al., 2010).
Photophysical Properties
Kumari et al. (2017) explored the effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one. This research provides insights into the stabilization of these molecules in different states, which is crucial for their application in various fields (Kumari et al., 2017).
Antimicrobial Activity
Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde. The antimicrobial activity of these compounds was evaluated, indicating their potential in combating various microbial infections (Hamed et al., 2020).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c16-13(4-3-12-2-1-7-17-12)15-6-9-19-14(15)11-5-8-18-10-11/h1-5,7-8,10,14H,6,9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBEKPGABTFBN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C=CC2=CC=CO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(N1C(=O)/C=C/C2=CC=CO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)

![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)
![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)
![3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2653274.png)


![2-[(4-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2653279.png)
![Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2653282.png)


![3-(4-Methoxyphenyl)-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-4-one](/img/structure/B2653286.png)

![1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2653288.png)